molecular formula C12H15BFNO4 B1408915 (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704080-43-2

(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1408915
CAS No.: 1704080-43-2
M. Wt: 267.06 g/mol
InChI Key: JWNZPTXJEUFQFR-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid reagent to couple an aryl halide with an organoboron compound . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Properties

IUPAC Name

[4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNZPTXJEUFQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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